N'-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE
Overview
Description
N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes a nitro group, an oxo group, and a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation of an indole derivative with a hydrazide compound. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production of larger quantities, and additional purification steps are implemented to ensure the compound meets industrial standards. Techniques such as crystallization, filtration, and chromatography are commonly employed in the purification process .
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-4-(2-OXO-1-PYRROLIDINYL)BENZOHYDRAZIDE
- N’-[(3Z)-1-BENZYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-2-CHLOROBENZOHYDRAZIDE
- N’-[(3Z)-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]BENZENESULFONOHYDRAZIDE
Uniqueness
N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of a cyclopropane ring and the combination of nitro and oxo groups.
Properties
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2,2-diphenylcyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4/c29-22(27-26-21-18-13-17(28(31)32)11-12-20(18)25-23(21)30)19-14-24(19,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,19,25,30H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTRSORDDCKVFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N=NC4=C(NC5=C4C=C(C=C5)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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